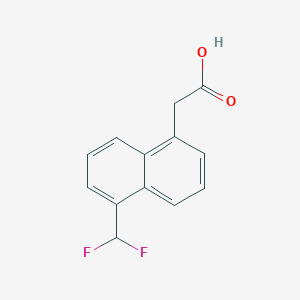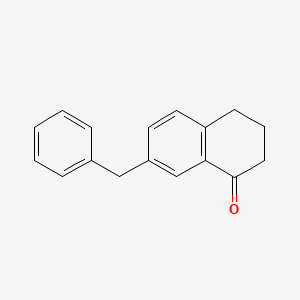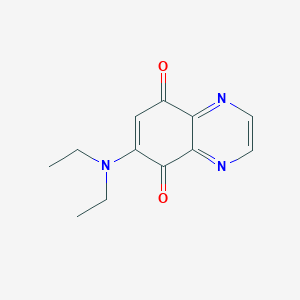
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N and a molecular weight of 237.65 . It is a solid compound that is used in various scientific research applications. The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Métodos De Preparación
The synthesis of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is used in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The azetidine ring can form covalent or non-covalent interactions with target proteins, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride can be compared with other similar compounds, such as:
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: This compound has a similar structure but with the trifluoromethyl group attached to the ortho position of the phenyl ring.
3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride: In this compound, the trifluoromethyl group is attached to the para position of the phenyl ring.
3-(3-Methoxyphenyl)azetidine hydrochloride: This compound has a methoxy group instead of a trifluoromethyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
1203683-17-3 |
|---|---|
Fórmula molecular |
C10H11ClF3N |
Peso molecular |
237.65 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |
Clave InChI |
RXVWPMMNFCQTDG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)



![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)



